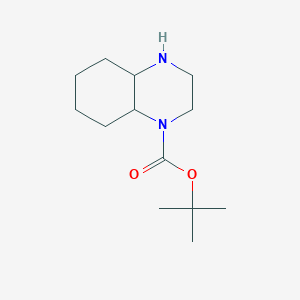

Tert-butyl octahydroquinoxaline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXTVALAEXFDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886780-73-0 | |

| Record name | tert-butyl decahydroquinoxaline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Value of Saturated Heterocycles in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate

Abstract: This technical guide provides a comprehensive overview of a robust and logical multi-step synthesis for tert-butyl octahydroquinoxaline-1(2H)-carboxylate, a valuable saturated N-heterocyclic building block for drug discovery and development. The narrative delves into the causality behind experimental choices, from the initial construction of the aromatic quinoxaline core to its complete catalytic hydrogenation and subsequent regioselective mono-N-Boc protection. Detailed, field-proven protocols are provided for each key transformation, supported by mechanistic insights and characterization data. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Saturated nitrogen-containing heterocycles are privileged scaffolds in modern medicinal chemistry. Their three-dimensional structures provide access to a greater chemical space compared to their flat aromatic counterparts, often leading to improved pharmacological properties such as solubility, metabolic stability, and target-binding affinity. The octahydroquinoxaline core, a fully saturated version of the quinoxaline ring system, is a prime example of such a scaffold, finding application in the development of novel therapeutics.[1]

The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of contemporary organic synthesis.[2] The Boc group masks the nucleophilicity and basicity of an amine, allowing for selective functionalization at other positions within the molecule. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic treatment, makes it an indispensable tool.[3]

This guide details a reliable synthetic pathway to tert-butyl octahydroquinoxaline-1(2H)-carboxylate, a versatile intermediate where one nitrogen atom is protected, leaving the other available for subsequent derivatization in the construction of compound libraries for drug discovery programs.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target compound reveals a multi-step strategy. The Boc-protected amine can be disconnected to reveal the parent diamine, octahydroquinoxaline (also known as decahydropyrrolo[1,2-a]pyrazine). This saturated core is accessible through the complete hydrogenation of the aromatic quinoxaline heterocycle. Quinoxaline itself is readily prepared via the classic condensation of o-phenylenediamine and a 1,2-dicarbonyl compound like glyoxal.

Caption: Retrosynthetic pathway for the target molecule.

This guide will therefore be structured along this forward synthetic route, detailing the three primary transformations:

-

Part 1: Synthesis of the Quinoxaline Core

-

Part 2: Exhaustive Catalytic Hydrogenation to Octahydroquinoxaline

-

Part 3: Regioselective Mono-N-Boc Protection

Part 1: Synthesis of the Quinoxaline Heterocycle

The foundational step is the construction of the aromatic quinoxaline ring system. The most direct and high-yielding method is the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4] This reaction proceeds via the formation of a di-imine intermediate, which rapidly cyclizes and dehydrates to form the stable aromatic pyrazine ring.

While various catalysts can be employed, the reaction often proceeds efficiently with simple protic acids or even in refluxing ethanol without an added catalyst, making it a robust and scalable process.[5]

Experimental Protocol 1: Synthesis of Quinoxaline

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol) and ethanol (200 mL).

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

To this solution, add an aqueous solution of glyoxal (40 wt. %, 14.5 g, 100 mmol) dropwise over 15 minutes. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to crystallize the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to afford quinoxaline as a crystalline solid.

Part 2: Catalytic Hydrogenation to Octahydroquinoxaline

The reduction of the quinoxaline core to its fully saturated state is the most demanding step of the synthesis. It requires the hydrogenation of both the pyrazine and benzene rings. This is best accomplished in a stepwise conceptual manner, although it can sometimes be performed in a single operation under harsh conditions.

-

Reduction of Pyrazine Ring: The pyrazine ring is more electron-deficient than the benzene ring and is readily hydrogenated under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) to yield 1,2,3,4-tetrahydroquinoxaline. Transfer hydrogenation methods are also effective for this transformation.[6]

-

Reduction of Benzene Ring: The subsequent hydrogenation of the fused benzene ring of the tetrahydroquinoxaline intermediate is more challenging due to its aromatic stability. This step typically requires more forcing conditions, such as higher hydrogen pressures and temperatures, and often benefits from a more active catalyst system like rhodium-on-alumina (Rh/Al₂O₃) or ruthenium-on-carbon (Ru/C).

Experimental Protocol 2: Synthesis of Octahydroquinoxaline

Safety Note: High-pressure hydrogenation must be performed in a specialized high-pressure reactor (autoclave) by trained personnel behind a safety shield.

-

In the stainless-steel vessel of a high-pressure autoclave, add quinoxaline (13.0 g, 100 mmol) and ethanol (150 mL).

-

Carefully add 5% rhodium-on-alumina (Rh/Al₂O₃, 1.3 g, 10 wt. %) to the vessel.

-

Seal the autoclave according to the manufacturer's instructions.

-

Flush the system three times with nitrogen gas, followed by three flushes with hydrogen gas.

-

Pressurize the reactor with hydrogen to 50 atm (approx. 735 psi).

-

Begin stirring and heat the reactor to 80°C. Maintain these conditions for 24-48 hours. The reaction should be monitored by sampling (if possible) and analyzing via GC-MS to confirm the disappearance of the starting material and intermediates.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Flush the reactor with nitrogen gas.

-

Carefully open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol (50 mL).

-

Concentrate the combined filtrates under reduced pressure to yield octahydroquinoxaline as a viscous oil or low-melting solid. This crude product is often used directly in the next step without further purification.

Part 3: Regioselective Mono-N-Boc Protection

With the symmetrical diamine in hand, the key challenge is to selectively protect only one of the two secondary amine groups. Simply reacting octahydroquinoxaline with one equivalent of di-tert-butyl dicarbonate (Boc₂O) will typically yield a mixture of starting material, the desired mono-protected product, and the di-protected byproduct.

A highly effective strategy to achieve mono-protection involves the in-situ protonation of one amine group, rendering it non-nucleophilic.[7] By adding one equivalent of a strong acid, an equilibrium is established that heavily favors the mono-ammonium salt. The remaining free amine is then able to react selectively with the Boc anhydride. Using a reagent like chlorotrimethylsilane (Me₃SiCl) in methanol is a convenient way to generate a single equivalent of anhydrous HCl in situ.[8]

Caption: Workflow for regioselective mono-Boc protection.

Experimental Protocol 3: Synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate

-

Dissolve crude octahydroquinoxaline (14.0 g, 100 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

While stirring, add chlorotrimethylsilane (Me₃SiCl, 10.9 g, 12.6 mL, 100 mmol) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at 0°C for 30 minutes to ensure formation of the mono-hydrochloride salt.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 21.8 g, 100 mmol) in anhydrous methanol (50 mL).

-

Add the Boc₂O solution dropwise to the cold amine salt solution over 20 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and water (100 mL). Transfer to a separatory funnel.

-

Make the aqueous layer basic (pH ~10-11) by the careful addition of 2M sodium hydroxide solution.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a pure oil or solid.

Summary of Results & Characterization

The described three-part synthesis provides a reliable route to the target compound. The following table summarizes the expected outcomes and key characterization data for the intermediates and final product.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Key ¹H NMR Signals (δ, ppm, CDCl₃) |

| Quinoxaline | C₈H₆N₂ | 130.15 | >85% | 8.8 (s, 2H, pyrazine-H), 8.1 (m, 2H, Ar-H), 7.7 (m, 2H, Ar-H) |

| Octahydroquinoxaline | C₈H₁₆N₂ | 140.23 | >90% | Broad signals in the 1.5-3.5 range due to aliphatic C-H |

| tert-butyl octahydroquinoxaline-1(2H)-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | 65-80% | ~1.45 (s, 9H, C(CH₃)₃), broad signals in the 1.6-4.0 range |

Conclusion

This guide outlines an efficient and logically structured synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate. The strategy relies on three well-understood transformations: a classical condensation to form the aromatic core, a forceful catalytic hydrogenation to achieve full saturation, and a modern, regioselective mono-Boc protection protocol. By explaining the chemical reasoning behind each step, this document provides the necessary framework for researchers to confidently reproduce and adapt these methods for the synthesis of novel derivatives in the pursuit of new therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Guo, Q., et al. (2022). Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry, 87(1), 540-546. Retrieved from [Link]

-

Verdini, A. S., & Zecchini, G. P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14295-14317. Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Retrieved from [Link]

-

Sarma, B., et al. (2018). Enantioselective Reduction of Quinoxalines. ResearchGate. Retrieved from [Link]

-

Bandyopadhyay, D., & Banik, B. K. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(42), 26059-26083. Retrieved from [Link]

-

Wang, C., et al. (2017). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. The Journal of biological chemistry, 292(40), 16682-16693. Retrieved from [Link]

-

Zepeda-Velázquez, C. G., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International journal of inorganic chemistry, 2017, 1-9. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Retrieved from [Link]

-

ResearchGate. (n.d.). Mono-Boc protected diamines 2a-9a. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini reviews in medicinal chemistry, 24(2), 209-230. Retrieved from [Link]

-

Saifina, D. F., & Mamedov, V. A. (2010). New and modified classical methods for the synthesis of quinoxalines. Russian Chemical Reviews, 79(5), 351-370. Retrieved from [Link]

-

Sharma, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules (Basel, Switzerland), 27(15), 4983. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Hosseini, S. M., et al. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry, 2013. Retrieved from [Link]

-

King, S. A., Armstrong, J., & Keller, J. (1998). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 75, 44. Retrieved from [Link]

-

Hutchison, D. R., et al. (1998). Synthesis of cis-4a(S),8a(R)-Perhydro-6(2H)-isoquinolinones from Quinine. Organic Syntheses, 75, 223. Retrieved from [Link]

-

Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source [organic-chemistry.org]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Quinoxaline Derivatives: A Framework for Understanding Tert-butyl octahydroquinoxaline-1(2H)-carboxylate

A Note on the Subject Compound: Direct experimental data on the mechanism of action of Tert-butyl octahydroquinoxaline-1(2H)-carboxylate is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for the broader class of quinoxaline derivatives, which exhibit a wide range of biological activities. This information serves as a foundational framework for postulating a potential mechanism of action for Tert-butyl octahydroquinoxaline-1(2H)-carboxylate and for designing future experimental investigations.

Part 1: The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a prominent structural motif in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3][4] This versatility stems from the ability of the quinoxaline core to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological target interactions.

Part 2: Mechanisms of Action of Quinoxaline Derivatives

The biological activities of quinoxaline derivatives are mediated through a variety of mechanisms, often involving interactions with key enzymes, receptors, and signaling pathways.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action identified.[5]

-

Kinase Inhibition: Many quinoxaline-based compounds act as competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6] By blocking the ATP-binding site of these kinases, quinoxaline derivatives can halt downstream signaling pathways responsible for tumor growth and angiogenesis.

-

Induction of Apoptosis: Several quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This can be triggered through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

-

Tubulin Polymerization Inhibition: Certain N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization.[7] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[7]

-

Histone Deacetylase (HDAC) Inhibition: Some quinoxaline-based scaffolds have been found to inhibit HDACs, particularly HDAC6.[4] This inhibition leads to changes in gene expression that can suppress tumor growth.[4]

Illustrative Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives

Caption: Quinoxaline derivatives can act as competitive inhibitors of receptor tyrosine kinases.

Antimicrobial Activity

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[3][8]

-

DNA Damage: Quinoxaline 1,4-di-N-oxides (QdNOs) are known to induce DNA damage in bacteria.[9] This is often mediated by the generation of reactive oxygen species (ROS), which can lead to DNA strand breaks.[9]

-

DNA Gyrase Inhibition: Some 2,3-diaminoquinoxaline analogues have been shown to bind to the quinolone-binding site of bacterial DNA gyrase, an enzyme essential for DNA replication.[10] This interaction inhibits DNA synthesis and leads to bacterial cell death.[10]

Experimental Workflow: Assessing Antibacterial Activity

Caption: A typical workflow for evaluating the antibacterial mechanism of quinoxaline derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to modulate key inflammatory pathways.[2][11]

-

Inhibition of Inflammatory Modulators: Quinoxalines can inhibit the expression of cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[2][11]

-

p38α MAPK Inhibition: Some derivatives act as inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory response.[11]

-

Lipoxygenase (LOX) Inhibition: Certain quinoxaline and quinoxaline 1,4-di-N-oxide derivatives are effective inhibitors of soybean lipoxygenase, an enzyme involved in the inflammatory cascade.[12]

Neurological Activity

Quinoxaline derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14][15]

-

Neuroprotection: Some quinoxaline derivatives exhibit neuroprotective effects by reducing oxidative stress, downregulating inflammatory cytokines, and blocking Aβ-induced toxicity.[13][14]

-

Receptor Modulation: Quinoxaline derivatives can act as antagonists at N-methyl-D-aspartate (NMDA) and non-NMDA receptors, which are involved in excitatory neurotransmission.[16]

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13] This action is a therapeutic strategy for Alzheimer's disease.

Part 3: Hypothetical Mechanism of Action for Tert-butyl octahydroquinoxaline-1(2H)-carboxylate

Based on the structure of Tert-butyl octahydroquinoxaline-1(2H)-carboxylate, which features a saturated heterocyclic core and a bulky tert-butoxycarbonyl (Boc) protecting group, we can postulate several potential mechanisms of action, while emphasizing that these are speculative and require experimental validation.

-

Receptor Antagonism: The rigid, three-dimensional structure of the octahydroquinoxaline core could allow it to fit into the binding pocket of a specific receptor, potentially acting as an antagonist. The Boc group, being lipophilic, might influence membrane permeability and interaction with hydrophobic pockets within a target protein.

-

Enzyme Inhibition: The molecule could act as an inhibitor of a specific enzyme. The nitrogen atoms in the quinoxaline ring could participate in hydrogen bonding with amino acid residues in the active site of an enzyme.

-

Ion Channel Modulation: The overall structure might allow for interaction with ion channels, potentially modulating their gating properties.

To investigate the actual mechanism of action, a systematic experimental approach would be necessary.

Proposed Experimental Protocol for Investigating the Mechanism of Action of Tert-butyl octahydroquinoxaline-1(2H)-carboxylate:

-

Initial Biological Screening:

-

Perform a broad panel of in vitro assays to identify the primary biological activity (e.g., anticancer, antimicrobial, anti-inflammatory, or neurological). This could include cell viability assays on various cancer cell lines, antimicrobial susceptibility testing against a panel of microbes, and assays for inflammatory markers.

-

-

Target Identification (if a primary activity is observed):

-

Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down its binding partners from cell lysates.

-

Computational Docking: Use the structure of the compound to perform in silico docking studies against a library of known drug targets.

-

Differential Gene/Protein Expression Analysis: Treat cells with the compound and analyze changes in gene or protein expression to identify affected pathways.

-

-

Mechanism Validation:

-

Enzyme Inhibition Assays: If a target enzyme is identified, perform kinetic studies to determine the mode of inhibition.

-

Receptor Binding Assays: Use radioligand binding assays or surface plasmon resonance (SPR) to confirm and quantify the interaction with a target receptor.

-

Cell-Based Pathway Analysis: Use reporter gene assays or Western blotting to confirm the modulation of a specific signaling pathway in cells.

-

Part 4: Quantitative Data for Representative Quinoxaline Derivatives

| Compound Class | Target/Assay | IC50/MIC | Reference |

| Quinoxalinone Derivative | VEGFR-2 Inhibition | 2.7 nM | [17] |

| Quinoxaline Derivative | MRSA (MIC90) | 8 µg/mL | [18] |

| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative | Tubulin Polymerization Inhibition | 3.97 µM | [7] |

| Quinoxaline Derivative | Kainate Receptor (Ki) | 0.27 - 300 µM | [16] |

References

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PubMed Central. [Link]

-

El Newahie, A. M. S., Nissan, Y. M., Ismail, N. S. M., Abou El Ella, D. A., Khojah, S. M., & Mosad, S. M. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 25(15), 3458. [Link]

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2021). Current Organic Chemistry, 25(15), 1816–1837. [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (2026). Asian Journal of Research in Biochemistry. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Pharmacology, 7, 373. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2022). Molecules, 27(19), 6529. [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2016). Frontiers in Microbiology, 7, 1173. [Link]

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). ResearchGate. [Link]

-

Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. (1992). Molecular Pharmacology, 41(2), 337–345. [Link]

-

Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). European Journal of Medicinal Chemistry, 163, 136–147. [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (2025). Asian Journal of Research in Biochemistry. [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). Journal of Medicinal Chemistry, 59(13), 6396–6413. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664–677. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2011). Chemical Biology & Drug Design, 77(4), 255–267. [Link]

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Journal of Biomolecular Structure & Dynamics, 40(5), 2098–2111. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1869. [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Molecules, 16(8), 6646–6657. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2020). RSC Advances, 10(59), 35911–35919. [Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry, 14(11), 2241–2253. [Link]

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives. (2016). Der Pharma Chemica, 8(1), 323-330. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(1), 36–41. [Link]

-

Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(15), 4689. [Link]

Sources

- 1. DSpace [recipp.ipp.pt]

- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journalajrb.com [journalajrb.com]

- 15. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its versatile synthetic accessibility and diverse pharmacological profile have made it a focal point in the quest for novel therapeutic agents.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide provides a comprehensive overview of these significant biological activities, detailing the underlying mechanisms of action, established experimental methodologies for their evaluation, and insights into structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and workflows to facilitate the rational design of new, more effective quinoxaline-based therapeutics.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound whose structure is foundational to a multitude of biologically active molecules.[6] Its rigid, planar aromatic system allows for effective π-π stacking and hydrophobic interactions with biological macromolecules, while the two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors. This combination of features allows quinoxaline derivatives to bind to a diverse array of biological targets with high affinity.

Many approved drugs and clinical candidates incorporate the quinoxaline moiety, highlighting its importance in pharmaceutical development.[5] The scaffold's synthetic tractability allows for the introduction of various substituents at multiple positions, enabling fine-tuning of its physicochemical properties and biological activity.[4] This has led to the development of a vast library of derivatives with a wide spectrum of pharmacological effects.[5]

The Broad Spectrum of Biological Activities

Quinoxaline derivatives have been extensively investigated and have demonstrated efficacy in numerous therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.[8][9]

Mechanisms of Anticancer Action:

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling.[8] Many quinoxalines act as ATP-competitive inhibitors of receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., Src, PI3K), disrupting pathways essential for tumor growth and angiogenesis.[8][10]

-

Topoisomerase Inhibition: Certain derivatives function as topoisomerase II inhibitors. By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and inducing apoptosis.[11]

-

DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives, like the natural product Echinomycin, to intercalate between DNA base pairs, disrupting DNA replication and transcription.

-

Induction of Apoptosis: Many quinoxaline compounds trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (p53, caspases) and downregulating anti-apoptotic proteins (Bcl-2).[8][11]

-

Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxides are a special class that exhibits enhanced cytotoxicity under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[12] In this environment, they are bioreduced to generate reactive oxygen species (ROS) that damage cancer cell DNA.[12][13]

Workflow Diagram: Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity, moving from broad initial screens to more specific mechanistic studies.

Caption: General workflow for in vitro anticancer activity evaluation.

Antimicrobial Activity

The quinoxaline scaffold is a promising framework for developing novel antimicrobial agents, offering a potential avenue to circumvent bacterial resistance to existing drug classes.[14] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15]

Mechanisms of Antimicrobial Action:

-

DNA Gyrase Inhibition: Similar to quinolone antibiotics, some quinoxaline derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.

-

Inhibition of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of the bacterial cell wall, compromising the structural integrity of the bacterium.

-

Antifungal Properties: Quinoxaline derivatives have also exhibited potent antifungal activity, for example, against plant pathogenic fungi like Rhizoctonia solani and human pathogens like Candida albicans.[16]

Antiviral Activity

Quinoxaline derivatives have emerged as promising antiviral agents, showing activity against a large number of different DNA and RNA viruses.[17][18]

Mechanisms of Antiviral Action:

-

Enzyme Inhibition: A key strategy is the inhibition of viral enzymes. For instance, S-2720, a quinoxaline derivative, was identified as a potent inhibitor of HIV-1 reverse transcriptase.[18][19]

-

RNA Intercalation: Some compounds can bind to viral RNA domains, interfering with viral replication and protein synthesis.[18]

-

Plaque Reduction: In cell culture assays, many derivatives have been shown to significantly reduce the formation of viral plaques, indicating an inhibition of viral propagation, with activity observed against viruses like Herpes Simplex Virus (HSV).[6][17]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinoxaline derivatives possess significant anti-inflammatory properties, acting on various molecular targets within the inflammatory cascade.[2][20]

Mechanisms of Anti-inflammatory Action:

-

Enzyme Inhibition: They can inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[2][20] Some derivatives show dual inhibition of EGFR and COX-2, giving them both anticancer and anti-inflammatory potential.

-

Cytokine Modulation: Quinoxalines can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β), which are central mediators of the inflammatory response.[21][22]

-

NF-κB Pathway Inhibition: A crucial mechanism is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2] By preventing the activation of NF-κB, these compounds block the transcription of numerous genes involved in the inflammatory response.

Signaling Pathway Diagram: NF-κB Inhibition

This diagram shows a simplified representation of the NF-κB signaling pathway and a potential point of intervention for quinoxaline derivatives.

Caption: Quinoxaline derivatives can inhibit the NF-κB inflammatory pathway.

Neuroprotective Activity

Several quinoxaline derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[23][24][25] Their mechanisms often involve a combination of anti-inflammatory and antioxidant activities.[21] They have been shown to enhance neuronal viability, block Aβ-induced toxicity, reduce intracellular ROS, and downregulate inflammatory cytokines in neuronal cell models.[21][25] Certain compounds can attenuate neurodegeneration in animal models of Parkinson's disease, making them interesting candidates for further study.[23][26]

Methodologies for Evaluating Biological Activity

The validation of a compound's biological activity requires robust and reproducible experimental protocols. This section details standardized in vitro assays commonly used to screen quinoxaline derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a primary screen for anticancer activity.[27] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27][28]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [28][29]

-

Cell Seeding: Seed cancer cells (e.g., PC-3, HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the quinoxaline derivative in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final test concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

-

Plot a dose-response curve (% Viability vs. Compound Concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]

-

Trustworthiness Check: The protocol is self-validating through the use of vehicle controls, which ensure that the solvent (DMSO) does not contribute to cytotoxicity, and blank controls, which account for background absorbance. Comparing results to a standard anticancer drug (e.g., Doxorubicin) provides a benchmark for potency.[30]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[31]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed visually after incubation.

Step-by-Step Methodology: [31]

-

Compound Preparation: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin) tested under the same conditions.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[31]

Trustworthiness Check: This protocol adheres to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[32][33] The inclusion of growth and sterility controls validates the test conditions, while a standard antibiotic control ensures the assay is performing correctly.

Structure-Activity Relationships and Future Perspectives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoxaline derivatives.[10][14] Research has shown that the type and position of substituents on the quinoxaline ring dramatically influence biological activity.[10] For example, in anticancer derivatives, substitutions at the 2 and 3 positions are often critical for efficacy.[10]

The future of quinoxaline research is promising. The development of quinoxaline hybrids, where the scaffold is combined with other pharmacologically active moieties, is a key area of interest for creating multi-target agents.[9] Furthermore, their application as neuroprotective and antiviral agents continues to expand, driven by the urgent need for new therapies in these areas.[34] The continued exploration of this versatile scaffold, guided by rational design and robust biological evaluation, will undoubtedly lead to the discovery of new and powerful therapeutic agents.

Logical Diagram: Drug Discovery Cycle

The development of new quinoxaline derivatives follows an iterative cycle of design, synthesis, and testing.

Caption: The iterative cycle of medicinal chemistry research.

References

- Vicidomini, C., Rando, G., Sannia, M., et al. (2021).

-

Vicidomini, C., Rando, G., Sannia, M., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]

-

Gupta, R., Paul, S., & Gupta, A. K. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. [Link]

-

Chen, J., et al. (Year not available). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

-

Deepika, Y., Pandeya, S. N., & Sinha, S. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

-

Guis, F., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ACS Publications. [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

-

Guis, F., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. [Link]

-

Vicidomini, C., Rando, G., Sannia, M., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

-

Sharma, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. [Link]

-

Alasmari, F. A. S., et al. (Year not available). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

-

A. S., A. F., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]

-

MDPI. (Year not available). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Hassan, G. S., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]

-

de Almeida, G. K. S., et al. (2023). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]

-

ResearchGate. (Year not available). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

-

Nieto, M. A. (Year not available). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

Kumar, V., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

ResearchGate. (Year not available). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

-

Kumar, A., & Singh, A. (2025). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. ResearchGate. [Link]

-

ResearchGate. (Year not available). Quinoxaline‐based derivatives exhibiting anti‐inflammatory activity. ResearchGate. [Link]

-

Al-Warhi, T., et al. (Year not available). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

-

Alasmari, F. A. S., et al. (Year not available). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. [Link]

-

Ferreira, I. C., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect. [Link]

-

WOAH. (Year not available). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. [Link]

-

MDPI. (Year not available). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Guis, F., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]

-

Slideshare. (Year not available). Screening models for inflammatory drugs. Slideshare. [Link]

-

OIE. (Year not available). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

-

Wang, S., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). MDPI. [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Chen, X., et al. (Year not available). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

-

Pharmacognosy. (Year not available). Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

-

Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure. PubMed. [Link]

-

Ghorab, M. M., et al. (Year not available). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

-

CLSI. (Year not available). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

-

NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

-

CLSI. (Year not available). Antimicrobial Susceptibility Testing. CLSI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [recipp.ipp.pt]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arcjournals.org [arcjournals.org]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journalajrb.com [journalajrb.com]

- 26. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdb.apec.org [pdb.apec.org]

- 32. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 33. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 34. researchgate.net [researchgate.net]

The Strategic Core of Drug Discovery: A Technical Guide to Tert-butyl Octahydroquinoxaline-1(2H)-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl octahydroquinoxaline-1(2H)-carboxylate scaffold represents a pivotal building block in modern medicinal chemistry. Its unique conformational properties and synthetic versatility have positioned it as a valuable core for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and burgeoning pharmacological applications of its analogs. We will delve into the causal relationships behind synthetic strategies, including the critical role of the tert-butoxycarbonyl (Boc) protecting group, and explore the structure-activity relationships (SAR) that drive the design of novel drug candidates. Detailed experimental protocols and analytical methodologies are provided to equip researchers with the practical knowledge required to innovate within this promising chemical space.

Introduction: The Quinoxaline Scaffold and the Significance of Saturation

The quinoxaline ring system, a benzopyrazine derivative, has long been a subject of interest in medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The aromatic nature of the quinoxaline core lends itself to a variety of chemical modifications. However, the transition from the planar, aromatic quinoxaline to the fully saturated octahydroquinoxaline introduces a three-dimensional complexity that is highly sought after in modern drug design. This saturation imparts a number of desirable characteristics:

-

Enhanced Conformational Flexibility: The chair-like conformations of the saturated rings allow for more precise spatial orientation of substituents, enabling tailored interactions with biological targets.

-

Improved Physicochemical Properties: Saturation generally leads to increased solubility and metabolic stability, key parameters in drug development.

-

Access to Novel Chemical Space: The stereochemical diversity of the octahydroquinoxaline core opens up new avenues for intellectual property and the development of compounds with novel mechanisms of action.

The incorporation of a tert-butyl carboxylate group at the 1-position serves a dual purpose. It acts as a crucial protecting group during synthesis, facilitating controlled functionalization of the scaffold.[2] Furthermore, this group can influence the lipophilicity and overall pharmacological profile of the final analog.

Synthetic Strategies: From Aromatic Precursors to the Saturated Core

The synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate analogs is a multi-step process that demands careful consideration of stereochemistry and protecting group strategies. A common and effective approach involves the synthesis of a quinoxaline precursor followed by a two-stage reduction.

Synthesis of the Quinoxaline Precursor

The initial step typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the aromatic quinoxaline ring. This reaction is robust and allows for the introduction of a wide variety of substituents on the benzene ring.

Enantioselective Hydrogenation to Tetrahydroquinoxaline

A critical step in achieving the desired stereochemistry is the enantioselective hydrogenation of the quinoxaline to a tetrahydroquinoxaline. This transformation is often catalyzed by transition metals such as ruthenium or rhodium in the presence of a chiral ligand.[2] The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome.

Catalytic Hydrogenation to Octahydroquinoxaline

The final saturation of the ring system to the octahydroquinoxaline is typically achieved through catalytic hydrogenation under more forcing conditions, often employing catalysts such as platinum oxide or rhodium on alumina. The presence of the N-Boc group is crucial during this step to prevent side reactions and to influence the stereoselectivity of the reduction.

Below is a generalized workflow for the synthesis of the tert-butyl octahydroquinoxaline-1(2H)-carboxylate core.

Caption: Generalized synthetic workflow for tert-butyl octahydroquinoxaline-1(2H)-carboxylate analogs.

The Role of the Tert-butoxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone in the synthesis of these analogs for several key reasons:

-

Amine Protection: It effectively masks the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.

-

Stereochemical Influence: The steric bulk of the Boc group can direct the stereochemical outcome of reactions at adjacent centers.

-

Solubility Modulation: The presence of the Boc group often enhances the solubility of intermediates in organic solvents, simplifying purification.

-

Facile Cleavage: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other acid-sensitive functional groups.

Pharmacological Applications and Structure-Activity Relationships (SAR)

While the broader class of quinoxaline derivatives has been extensively studied, the pharmacological profile of the saturated octahydroquinoxaline scaffold is an emerging area of research with significant potential. A notable example is the development of potent and selective antagonists for the mu-opioid receptor, based on a closely related octahydropyrido[1,2-a]pyrazine scaffold.[3]

Mu-Opioid Receptor Antagonists

Research into constrained analogs of N-phenethyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of potent mu-opioid receptor antagonists. By replacing the octahydroquinolizine template with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold, researchers were able to identify compounds with high affinity for the mu-opioid receptor and potent antagonist activity.[3] One such compound displayed a Ki of 0.47 nM and an IC50 of 1.8 nM.[3] This work highlights the potential of the octahydroquinoxaline core as a scaffold for developing therapeutics targeting G-protein coupled receptors.

Structure-Activity Relationship Insights

The development of these opioid receptor antagonists has provided valuable SAR insights that can be extrapolated to the octahydroquinoxaline series:

-

Conformational Constraint: The rigid, fused ring system is crucial for locking the pharmacophoric elements in a bioactive conformation.

-

Aromatic Substituents: The nature and position of substituents on the aromatic ring are critical for receptor affinity and selectivity.

-

N-Substituent: The substituent on the secondary amine plays a key role in modulating potency and functional activity (agonist vs. antagonist).

The table below summarizes the in vitro binding affinities and functional activities of representative compounds from the octahydropyrido[1,2-a]pyrazine series, which serves as a valuable proxy for the potential of octahydroquinoxaline analogs.[3]

| Compound | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ IC50 (nM) (Antagonist) |

| Reference 4 | 0.62 | 110 | 18 | 0.54 |

| Compound 36 | 0.47 | 1000 | 180 | 1.8 |

Experimental Protocols

General Procedure for the Synthesis of N-Boc-tetrahydroquinoxaline

To a solution of the quinoxaline derivative in a suitable solvent (e.g., methanol or ethanol) is added a catalytic amount of a chiral ruthenium-based catalyst under an inert atmosphere. The mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete, as monitored by TLC or LC-MS. After filtration of the catalyst, the solvent is removed under reduced pressure. The resulting tetrahydroquinoxaline is then protected with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in a solvent like dichloromethane to afford the N-Boc-tetrahydroquinoxaline.

General Procedure for the Synthesis of tert-Butyl Octahydroquinoxaline-1(2H)-carboxylate

The N-Boc-tetrahydroquinoxaline is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and a catalytic amount of platinum(IV) oxide is added. The mixture is hydrogenated at elevated pressure and temperature until complete saturation of the aromatic ring is achieved. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired tert-butyl octahydroquinoxaline-1(2H)-carboxylate.

General Procedure for Boc Deprotection

The tert-butyl octahydroquinoxaline-1(2H)-carboxylate is dissolved in dichloromethane and treated with an excess of trifluoroacetic acid at room temperature. The reaction is stirred until complete deprotection is observed by TLC or LC-MS. The solvent and excess TFA are removed under reduced pressure to yield the deprotected octahydroquinoxaline as its trifluoroacetate salt.

Analytical Characterization

The structural elucidation and purity assessment of tert-butyl octahydroquinoxaline-1(2H)-carboxylate analogs are typically performed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of the molecule. The coupling constants and chemical shifts of the protons in the saturated ring system provide valuable information about the conformational preferences of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical tool for determining the enantiomeric excess of stereoselective reactions and for the purification of individual enantiomers.

The following diagram illustrates a typical analytical workflow for the characterization of a novel analog.

Caption: Analytical workflow for the characterization of tert-butyl octahydroquinoxaline-1(2H)-carboxylate analogs.

Future Directions and Conclusion

The tert-butyl octahydroquinoxaline-1(2H)-carboxylate scaffold is a promising platform for the discovery of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the creation of diverse libraries of analogs. The initial foray into their pharmacological potential has revealed promising activity at G-protein coupled receptors, and it is anticipated that these compounds will find utility in a wide range of therapeutic areas. Future research should focus on:

-

Expansion of Biological Screening: Evaluating libraries of these analogs against a broader range of biological targets.

-

Development of Novel Synthetic Methodologies: Exploring new and more efficient routes to access this scaffold with greater stereochemical control.

-

In-depth SAR Studies: Systematically modifying the scaffold to elucidate the key structural features required for potent and selective biological activity.

References

-

Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

-

Fleury-Brégeot, N., et al. (2013). Cooperative Iron–Brønsted Acid Catalysis: Enantioselective Hydrogenation of Quinoxalines and 2H-1,4-Benzoxazines. Angewandte Chemie International Edition, 52(10), 2899-2903. [Link]

-

CP Lab Safety. (2026). 2H-Pyrido[1, 2-a]pyrazine, octahydro-, (9aR)-, min 97%, 500 mg. [Link]

-

MDPI. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

-

NIH. (2014). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 5(11), 4434-4439. [Link]

-

NIH. (2018). Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines. Organic Letters, 20(22), 7203-7207. [Link]

-

PubMed. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(10), 1453-1457. [Link]

-

PubMed. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(45), 6081-6084. [Link]

-

PubMed. (2012). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 16(14), 1695-1717. [Link]

-

PubMed. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 69, 540-549. [Link]

-

RSC Publishing. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20567-20592. [Link]

-

Saraiva, M. F., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 111, 81-100. [Link]

Sources

- 1. Sci-Hub. Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines / Organic Letters, 2018 [sci-hub.box]

- 2. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Quinoxaline Compounds: A Medicinal Chemist's Guide to Scaffold Optimization

An In-depth Technical Guide

Executive Summary: The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, rigid planar geometry, and multiple points for chemical modification have made it a cornerstone for the development of a wide array of therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, offering researchers and drug development professionals a detailed roadmap for designing potent and selective molecules. We will dissect the impact of substitutions on the scaffold's biological activity, covering key therapeutic areas including oncology, infectious diseases, and virology. Furthermore, this document furnishes detailed experimental protocols for synthesis and biological evaluation, underpinned by authoritative references to ensure scientific rigor and reproducibility.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoxaline ring system, also known as benzopyrazine, is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂. Its structure is characterized by a benzene ring fused to a pyrazine ring. This arrangement confers a unique set of physicochemical properties that make it an exceptionally versatile scaffold in drug discovery.

-

Electronic Nature: The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, rendering the quinoxaline system electron-deficient. This influences its ability to participate in crucial biological interactions, such as π-π stacking with aromatic residues in enzyme active sites or intercalating with DNA base pairs.

-

Structural Rigidity: The planar and rigid nature of the bicyclic system reduces the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their biological targets. This pre-organization minimizes the entropic penalty upon binding.

-

Hydrogen Bonding Capacity: The nitrogen atoms are weak hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological macromolecules like proteins and nucleic acids.

-

Synthetic Accessibility: The quinoxaline core is readily synthesized, most commonly through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward synthesis allows for the facile generation of diverse chemical libraries for SAR studies.

These inherent properties have enabled the development of quinoxaline-based compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidepressant effects.

General Synthesis of the Quinoxaline Core

The most fundamental and widely used method for constructing the quinoxaline scaffold is the reaction between an aryl o-diamine and a 1,2-dicarbonyl compound. This condensation reaction is typically carried out in a protic solvent like ethanol or acetic acid and often proceeds efficiently at room temperature or with gentle heating, making it a highly practical method for library synthesis.

Caption: General reaction scheme for the synthesis of the quinoxaline scaffold.

SAR in Action: Therapeutic Applications

The strategic placement of different functional groups on the quinoxaline scaffold is the key to modulating its biological activity and tailoring it for specific therapeutic targets. The positions C2, C3, C6, and C7 are the most common points of modification.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the inhibition of topoisomerase II, protein kinases, and hypoxia-inducible factor-1α (HIF-1α), as well as by inducing apoptosis.

A critical SAR insight is that substitutions at the C2 and C3 positions with various heterocyclic rings or aryl groups often enhance cytotoxicity. Furthermore, modifications on the benzene portion of the scaffold (positions 5-8) with electron-withdrawing or electron-donating groups can fine-tune the molecule's activity and selectivity. For instance, the introduction of fluorine atoms or nitro groups can significantly impact anticancer potency.

Caption: Key SAR principles for quinoxaline-based anticancer agents.

Table 1: SAR of Quinoxaline Derivatives Against Cancer Cell Lines

| Compound ID | R2/R3 Substituent | R6/R7 Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 1a | -H | -H | MCF-7 (Breast) | > 100 | |

| 1b | -Phenyl | -H | MCF-7 (Breast) | 15.2 | |

| 1c | -Phenyl | 6-Nitro | MCF-7 (Breast) | 2.8 | |

| 1d | -Phenyl | 6-Fluoro | MCF-7 (Breast) | 5.1 | |

| 2a | -CH₃ | -H | A549 (Lung) | 45.7 | |

| 2b | -CH₃ | 6,7-Dichloro | A549 (Lung) | 3.9 |

As demonstrated in Table 1, the unsubstituted quinoxaline core (1a) is inactive. However, adding a phenyl group at C2/C3 (1b) introduces moderate activity. The potency is significantly enhanced by adding an electron-withdrawing nitro (1c) or fluoro (1d) group to the benzene ring. Similarly, dichlorination at positions C6 and C7 (2b) dramatically increases potency compared to the unsubstituted analog (2a).

Antimicrobial Activity

Quinoxalines, particularly quinoxaline-1,4-dioxides, are a well-established class of antibacterial agents. Their mechanism often involves the bioreduction of the N-oxide moieties to generate reactive oxygen species (ROS), which damage bacterial DNA and other macromolecules.

The SAR for antimicrobial quinoxalines highlights the following:

-

N-Oxides are Crucial: The presence of one or two N-oxide groups is often essential for potent antibacterial activity.

-

Position 2 Substituents: Carboxamide or ester groups at the C2 position are frequently associated with high potency.

-

Position 3 Substituents: Small, non-polar groups at C3 can be beneficial.

-

Positions 6 and 7: Methyl or halogen substituents at C6 and C7 often enhance activity against a range of bacterial strains.

The Medicinal Chemist's Toolkit: Synthesis and Evaluation

A robust SAR study relies on reproducible synthetic protocols and reliable biological assays.

Protocol 1: Synthesis of 2,3-diphenylquinoxaline

This protocol describes a standard, reliable method for synthesizing a model quinoxaline derivative.

Materials:

-

1,2-Phenylenediamine (1.0 eq)

-

Benzil (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 1,2-phenylenediamine (e.g., 1.08 g, 10 mmol) and benzil (e.g., 2.10 g, 10 mmol).

-

Solvent Addition: Add 30 mL of ethanol to the flask.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. A precipitate will form as the product is generated.

-